3-fluoro-N,N-di(propan-2-yl)benzamide

Beschreibung

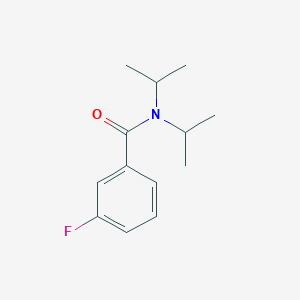

3-Fluor-N,N-Di(propan-2-yl)benzamid ist eine organische Verbindung mit der Summenformel C13H18FNO. Es zeichnet sich durch einen Benzamid-Kern aus, der an der dritten Position mit einem Fluoratom substituiert ist und zwei Isopropylgruppen am Stickstoffatom trägt.

Eigenschaften

Molekularformel |

C13H18FNO |

|---|---|

Molekulargewicht |

223.29 g/mol |

IUPAC-Name |

3-fluoro-N,N-di(propan-2-yl)benzamide |

InChI |

InChI=1S/C13H18FNO/c1-9(2)15(10(3)4)13(16)11-6-5-7-12(14)8-11/h5-10H,1-4H3 |

InChI-Schlüssel |

UEBSDWNBRIWXBI-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)N(C(C)C)C(=O)C1=CC(=CC=C1)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-Fluor-N,N-Di(propan-2-yl)benzamid umfasst typischerweise die folgenden Schritte:

Ausgangsmaterialien: Die Synthese beginnt mit 3-Fluorbenzoesäure und Isopropylamin.

Amidierungsreaktion: Die 3-Fluorbenzoesäure wird zunächst unter Rückflussbedingungen mit Thionylchlorid (SOCl2) in das entsprechende Säurechlorid umgewandelt. Das resultierende 3-Fluorbenzoylchlorid wird dann in Gegenwart einer Base wie Triethylamin (Et3N) mit Isopropylamin umgesetzt, um 3-Fluor-N,N-Di(propan-2-yl)benzamid zu erhalten.

Industrielle Produktionsverfahren

Für die Produktion im industriellen Maßstab kann der Prozess durch den Einsatz von kontinuierlichen Fließreaktoren optimiert werden, um eine bessere Kontrolle über die Reaktionsbedingungen wie Temperatur und Druck zu gewährleisten, was zu höheren Ausbeuten und Reinheiten des Endprodukts führt.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Fluor-N,N-Di(propan-2-yl)benzamid kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Das Fluoratom kann unter geeigneten Bedingungen durch Nukleophile substituiert werden.

Oxidation und Reduktion: Die Verbindung kann oxidiert oder reduziert werden, obwohl diese Reaktionen aufgrund der Stabilität der Benzamidstruktur weniger häufig sind.

Häufige Reagenzien und Bedingungen

Nukleophile Substitution: Reagenzien wie Natriummethoxid (NaOMe) oder Kalium-tert-butoxid (KOtBu) können für Substitutionsreaktionen verwendet werden.

Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat (KMnO4) können verwendet werden, obwohl die Reaktionsbedingungen sorgfältig kontrolliert werden müssen, um eine Überoxidation zu vermeiden.

Hauptprodukte

Substitutionsprodukte: Abhängig vom verwendeten Nukleophil können verschiedene substituierte Benzamide gebildet werden.

Oxidationsprodukte: Oxidation kann zur Bildung von Carbonsäuren oder anderen oxidierten Derivaten führen.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

3-Fluoro-N,N-di(propan-2-yl)benzamide features a fluorine atom on the benzene ring and two isopropyl groups attached to the nitrogen atom of the amide functional group. Its molecular formula contributes to its classification as a substituted benzamide, known for diverse biological and chemical activities. The fluorine atom enhances lipophilicity and metabolic stability, making it a candidate for various applications in drug discovery and development.

Drug Discovery

This compound serves as a valuable building block in drug discovery. Its structural features allow it to interact with biological targets, which can lead to the development of novel therapeutic agents. Compounds with similar structures have been investigated for their pharmacological effects, including anti-inflammatory and anticancer properties. The electronic properties introduced by fluorine can enhance binding affinity to specific enzymes and receptors, making it a promising candidate for further research in medicinal chemistry.

Case Studies:

- Anticancer Activity : Research indicates that benzamide derivatives exhibit significant activity against cancer cell lines. For instance, studies on structurally related compounds have shown potential in inhibiting tumor growth through various mechanisms, such as apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Similar compounds have been evaluated for their ability to modulate inflammatory pathways, suggesting that this compound may also possess anti-inflammatory properties that warrant further exploration.

Organic Synthesis Applications

In organic synthesis, this compound acts as an intermediate for synthesizing more complex organic molecules. Its reactivity profile allows chemists to utilize it in various synthetic pathways, including:

- Formation of Derivatives : The compound can be modified to create derivatives with enhanced biological activity or altered pharmacokinetic properties.

- Fluorination Reactions : As a fluorinated compound, it can participate in reactions that introduce additional functional groups or modify existing ones, which is particularly useful in creating libraries of compounds for biological testing.

Biological Research Applications

The interactions of this compound with biological targets are crucial for understanding its potential therapeutic effects. Studies typically involve:

- Binding Affinity Assessments : Evaluating the compound's ability to bind to specific enzymes or receptors helps elucidate its mechanism of action.

- In Vitro Activity Testing : Compounds are often subjected to assays that measure their effects on cell viability, proliferation, and apoptosis in various cell lines.

Comparison with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N,N-Diisopropylbenzamide | Two isopropyl groups | Lacks fluorine; serves as a reference |

| 3-Chloro-N,N-di(propan-2-yl)benzamide | Chlorine substitution instead of fluorine | Different electronic properties |

| 4-Fluoro-N,N-di(propan-2-yl)benzamide | Fluorine at para position | Altered biological activity |

| 3-Bromo-N,N-di(propan-2-yl)benzamide | Bromine substitution | May exhibit different reactivity |

The presence of fluorine in this compound is significant as it often enhances metabolic stability and lipophilicity compared to its analogs, thus providing distinct pharmacological profiles.

Wirkmechanismus

The mechanism by which 3-fluoro-N,N-di(propan-2-yl)benzamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The fluorine atom can play a crucial role in these interactions by forming strong hydrogen bonds or altering the electronic properties of the molecule.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 3-Chlor-N,N-Di(propan-2-yl)benzamid

- 3-Brom-N,N-Di(propan-2-yl)benzamid

- 3-Methyl-N,N-Di(propan-2-yl)benzamid

Einzigartigkeit

Im Vergleich zu seinen Analoga ist 3-Fluor-N,N-Di(propan-2-yl)benzamid aufgrund des Vorhandenseins des Fluoratoms einzigartig, das seine chemische Reaktivität und biologische Aktivität erheblich beeinflussen kann. Die hohe Elektronegativität und die geringe Größe von Fluor ermöglichen es, starke Bindungen zu bilden und die Stabilität der Verbindung zu verbessern.

Biologische Aktivität

3-Fluoro-N,N-di(propan-2-yl)benzamide is a substituted benzamide derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound is characterized by:

- A fluorine atom located on the benzene ring.

- Two isopropyl groups attached to the nitrogen atom of the amide functional group.

This structure enhances its lipophilicity and metabolic stability, making it a compound of interest for drug development.

Biological Activity

The biological activity of this compound is primarily linked to its structural characteristics. Compounds with similar structures have shown various pharmacological effects, including:

- Anti-inflammatory properties : Similar benzamide derivatives have been studied for their ability to inhibit inflammatory pathways.

- Anticancer effects : Research indicates that such compounds can exhibit significant activity against certain cancer cell lines by interacting with specific molecular targets .

The mechanism of action for this compound involves:

- Binding affinity : The presence of the fluorine atom can enhance binding affinity to biological targets, such as enzymes and receptors. This is due to the unique electronic properties imparted by fluorine.

- Inhibition of enzyme activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation, suggesting a potential role in therapeutic applications .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with related compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N,N-Diisopropylbenzamide | Two isopropyl groups | Lacks fluorine; serves as a reference compound |

| 3-Chloro-N,N-di(propan-2-yl)benzamide | Chlorine substitution | Different electronic properties affecting activity |

| 4-Fluoro-N,N-di(propan-2-yl)benzamide | Fluorine at para position | Alters biological activity compared to meta position |

| 3-Bromo-N,N-di(propan-2-yl)benzamide | Bromine substitution | May exhibit different reactivity |

The unique combination of substituents in this compound may provide distinct pharmacological profiles compared to its analogs.

Study on Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of various benzamide derivatives, including this compound. Results indicated that this compound significantly reduced pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent in inflammatory diseases.

Anticancer Research

Research focusing on the anticancer properties of substituted benzamides revealed that this compound exhibited cytotoxic effects against several cancer cell lines. The study highlighted its ability to induce apoptosis through the modulation of apoptotic pathways, showcasing its potential as an anticancer drug candidate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.